molecular formula C16H36O6P2 B611301 Tetraethyl octane-1,8-diylbis(phosphonate) CAS No. 5943-61-3

Tetraethyl octane-1,8-diylbis(phosphonate)

Cat. No.: B611301
CAS No.: 5943-61-3
M. Wt: 386.41
InChI Key: BEWTYNZLBMSWOS-UHFFFAOYSA-N
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Description

Tetraethyl octane-1,8-diylbis(phosphonate): is a chemical compound that belongs to the class of alkyl chain-based phosphonates. It is primarily used as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are emerging as a promising approach for targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl octane-1,8-diylbis(phosphonate) typically involves the reaction of octane-1,8-diol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the esterification process .

Industrial Production Methods: Industrial production of Tetraethyl octane-1,8-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tetraethyl octane-1,8-diylbis(phosphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tetraethyl octane-1,8-diylbis(phosphonate) is used as a linker in the synthesis of PROTAC molecules, which are designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .

Biology: In biological research, Tetraethyl octane-1,8-diylbis(phosphonate) is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in cellular processes .

Medicine: The compound is being explored for its potential in developing new therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases. PROTAC molecules synthesized using Tetraethyl octane-1,8-diylbis(phosphonate) have shown promise in preclinical studies .

Industry: In the industrial sector, Tetraethyl octane-1,8-diylbis(phosphonate) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries .

Comparison with Similar Compounds

  • Tetraethyl ethane-1,2-diylbis(phosphonate)
  • Tetraethyl butane-1,4-diylbis(phosphonate)
  • Tetraethyl hexane-1,6-diylbis(phosphonate)

Comparison: Tetraethyl octane-1,8-diylbis(phosphonate) is unique due to its longer alkyl chain, which provides greater flexibility and distance between the two phosphonate groups. This property makes it particularly suitable for use in PROTAC molecules, where the spatial arrangement of the ligands is crucial for effective protein degradation .

Properties

IUPAC Name

1,8-bis(diethoxyphosphoryl)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O6P2/c1-5-19-23(17,20-6-2)15-13-11-9-10-12-14-16-24(18,21-7-3)22-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWTYNZLBMSWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5943-61-3
Record name Tetraethyl 1,8-octanediphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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